methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring, a chlorophenoxy group, and a propanoyl moiety. Its chemical formula is C19H18ClNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate amine with a phenol derivative under acidic conditions to form the benzoxazine ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate halide.
Propanoylation: The final step involves the acylation of the benzoxazine derivative with a propanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the benzoxazine and chlorophenoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its benzoxazine ring.
Mechanism of Action
The mechanism of action of methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorophenoxy group may play a role in enhancing the compound’s binding affinity to its targets, while the benzoxazine ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenoxy)propanoate: Shares the chlorophenoxy group but lacks the benzoxazine ring.
Methyl 2-hydroxy-2-(4-pyridinyl)propanoate: Contains a pyridinyl group instead of the chlorophenoxy group.
Methyl 2-(4-bromophenoxy)propanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 4-[2-(2-chlorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to the presence of both the benzoxazine ring and the chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18ClNO5 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
methyl 4-[2-(2-chlorophenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C19H18ClNO5/c1-12(25-15-9-5-3-7-13(15)20)18(22)21-11-17(19(23)24-2)26-16-10-6-4-8-14(16)21/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
LHDZUHSTPWTWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC(OC2=CC=CC=C21)C(=O)OC)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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